Coppersensor 1 -

Coppersensor 1

Catalog Number: EVT-13543016
CAS Number:
Molecular Formula: C30H50BF2N3S4
Molecular Weight: 629.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Coppersensor 1 is a synthetic fluorescent dye specifically designed for the detection of labile copper ions in biological systems. This compound is notable for its ability to permeate cell membranes, making it particularly useful for imaging copper levels within live cells. Coppersensor 1 is classified as a boron dipyrromethene-based fluorescent probe, which exhibits high sensitivity and selectivity for copper(I) ions (Cu+) over other metal ions commonly found in cellular environments. Its fluorescence intensity increases significantly upon binding to copper, enabling researchers to visualize copper dynamics in various biological contexts.

Source and Classification

Coppersensor 1, also known as CS1, was first reported by Evan W. Miller and colleagues in 2006. The compound has been extensively studied and characterized due to its unique properties as a fluorescent sensor for copper ions. It belongs to the category of fluorimetric sensors, which are designed to detect specific metal ions through changes in fluorescence upon binding. The chemical structure of Coppersensor 1 includes a boron dipyrromethene chromophore linked to a thioether-rich receptor, providing it with a picomolar affinity for Cu+ ions.

Synthesis Analysis

Methods

The synthesis of Coppersensor 1 involves several key steps:

Technical Details

The synthesis process typically requires around four to five days to complete, with subsequent imaging assays taking an additional one to two days when applied to cultured cells .

Molecular Structure Analysis

Coppersensor 1 features a unique molecular structure that allows it to function effectively as a fluorescent probe:

  • Chemical Formula: C₁₄H₁₅BClF₂N₃S₂
  • Molecular Weight: Approximately 343.17 g/mol
  • Structure: The compound consists of a boron dipyrromethene core linked to an azatetrathia receptor that enhances its selectivity for Cu+ ions. Upon binding with copper, the probe exhibits a significant increase in fluorescence intensity, which can be detected using standard fluorescence microscopy techniques .
Chemical Reactions Analysis

Coppersensor 1 undergoes specific chemical interactions when exposed to copper(I) ions:

  • Binding Reaction: The binding of Cu+ ions results in a pronounced increase in fluorescence due to changes in the electronic environment of the BODIPY chromophore.
  • Selectivity: Coppersensor 1 demonstrates high selectivity for Cu+ over other competing metal ions such as zinc(II), calcium(II), and magnesium(II). This selectivity is critical for accurate measurements of copper levels in complex biological samples .

Technical Details

The binding affinity of Coppersensor 1 for Cu+ is characterized by a dissociation constant (KdK_d) of approximately 4×1012M4\times 10^{-12}M, indicating its high sensitivity for detecting labile copper pools within cells .

Mechanism of Action

The mechanism by which Coppersensor 1 detects copper involves several steps:

  1. Permeation: The sensor enters live cells due to its membrane-permeable nature.
  2. Copper Binding: Upon encountering Cu+, the sensor binds to the ion through its thioether-rich receptor.
  3. Fluorescence Enhancement: The binding event induces structural changes that lead to an increase in fluorescence intensity, which can be quantitatively measured using fluorescence microscopy .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Coppersensor 1 is typically provided as a crystalline solid or dissolved in dimethyl sulfoxide (DMSO).
  • Solubility: It is soluble in organic solvents like DMSO but may require specific conditions for optimal use in aqueous environments.

Chemical Properties

  • Stability: Coppersensor 1 exhibits good stability under physiological conditions when stored properly.
  • Fluorescence Characteristics: The excitation maximum occurs at approximately 540 nm, while emission peaks around 561 nm upon binding with Cu+ .
Applications

Coppersensor 1 has several scientific applications:

  • Cellular Imaging: It is widely used for imaging labile copper pools within live cells, aiding research into copper's role in cellular metabolism and signaling.
  • Copper Dynamics Studies: Researchers utilize Coppersensor 1 to investigate copper misregulation associated with diseases such as neurodegeneration and cancer.
  • Biological Research: Its ability to selectively detect Cu+ makes it invaluable for studying copper's physiological roles and interactions within various biological systems .
Introduction to Copper Homeostasis Imaging Tools

Historical Evolution of Fluorescent Copper Probes in Metallobiology

The quest to visualize labile copper pools in biological systems has driven decades of innovation in probe design. Early copper sensors, such as quinoline-based dyes (e.g., TTM and Phen Green FL), suffered from critical limitations: poor selectivity over competing cellular metal ions (notably Zn²⁺ and Fe²⁺), inadequate membrane permeability, and susceptibility to photobleaching [5]. These probes primarily targeted Cu²⁺, despite Cu⁺ being the dominant redox state in the reducing cytosolic environment [1]. The advent of BODIPY (boron dipyrromethene) fluorophores marked a turning point, offering superior photostability and tunable excitation/emission profiles. However, achieving Cu⁺ specificity remained elusive until rational receptor design incorporating sulfur-rich chelators (e.g., thioether crowns) capitalized on the thiophilic nature of Cu⁺ [5] [6]. This evolution culminated in Coppersensor-1 (CS1), which combined a BODIPY chromophore with a high-affinity, Cu⁺-selective receptor to overcome prior analytical bottlenecks [3].

Table 1: Evolution of Key Fluorescent Copper Probes

Probe GenerationExamplesTarget Copper SpeciesKey Limitations
First-gen (1990s)Phen Green FLCu²⁺Low selectivity; pH sensitivity
Second-gen (2000s)CTAP-1, FZ1Cu⁺/Cu²⁺Moderate Cu⁺ affinity; cellular toxicity
Third-gen (2006+)CS1, CS3Cu⁺Picomolar affinity; minimal perturbation

Role of Labile Copper Pools in Cellular Signaling and Disease Pathogenesis

Labile copper pools represent kinetically accessible, loosely bound Cu⁺ ions buffered primarily by glutathione (GSH) and metallochaperones. Unlike static enzyme-bound copper, these dynamic pools participate in:

  • Neuronal Signaling: Activity-dependent copper release from hippocampal neurons modulates NMDA receptor function and synaptic plasticity [2].
  • Metabolic Regulation: Copper regulates lipolysis by inhibiting phosphatase activity in adipocytes [5].
  • Redox Homeostasis: Transient Cu⁺ fluxes influence mitochondrial ROS production and antioxidant responses [1].

Dysregulation of labile copper is implicated in neurodegenerative diseases (Alzheimer’s, Parkinson’s) where copper mislocalization promotes amyloid-β aggregation and oxidative stress [2] [4]. In cancer, elevated labile copper in tumors drives angiogenesis and MEK kinase activation [5]. Traditional bulk techniques like ICP-MS measure total copper but fail to distinguish labile pools, necessitating dynamic imaging approaches [4] [6].

Table 2: Physiological and Pathological Roles of Labile Copper Pools

Biological ContextCopper Concentration RangeFunction/Pathology
Neuronal cytosol10⁻¹⁸ – 10⁻¹⁶ MNMDA receptor modulation
Cancer microenvironment10⁻⁶ – 10⁻⁵ MBRAF kinase activation; angiogenesis
Alzheimer’s diseaseElevated in amyloid plaquesAβ aggregation; oxidative stress

Emergence of CS1 as a Paradigm Shift in Live-Cell Copper(I) Detection

CS1 revolutionized copper imaging by addressing three critical challenges:

  • Affinity and Specificity: Its receptor design exhibits picomolar affinity for Cu⁺ (Kd = 10⁻¹² M) with >1,000-fold selectivity over Zn²⁺, Fe²⁺, and Ca²⁺ [3] [5]. This selectivity arises from geometric constraints favoring linear/bidentate Cu⁺ coordination.
  • Membrane Permeability: The uncharged BODIPY core enables passive diffusion across membranes without disrupting cellular copper homeostasis [3].
  • Turn-on Fluorescence: Cu⁺ binding induces a 10-fold fluorescence enhancement at 515 nm (ex: 490 nm), eliminating wash steps and enabling real-time imaging [3].

Table 3: Technical Specifications of Coppersensor-1

ParameterSpecificationBiological Significance
Excitation/Emission490 nm / 515 nmCompatibility with standard GFP filters
Detection Limit<1 attomole/cellSingle-cell sensitivity
Response Time<30 secondsReal-time flux monitoring
Cu⁺ Selectivity>10³-fold vs. biometalsAccurate imaging in complex matrices

Mechanistically, Cu⁺ binding to CS1’s thioether-rich receptor disrupts photoinduced electron transfer (PET) quenching, restoring BODIPY fluorescence [5]. This design enabled the first visualization of:

  • Activity-dependent copper translocation from neuronal cell bodies to dendrites [2].
  • Labile copper oscillations during circadian cycles in clock neurons [5].
  • Copper redistribution in cancer cells during epithelial-mesenchymal transition [6].

CS1’s compatibility with multiparametric imaging (e.g., with Ca²⁺ sensors) further cemented its role in decoding copper’s signaling dynamics [3] [5].

Properties

Product Name

Coppersensor 1

IUPAC Name

N-[(5,11-diethyl-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)methyl]-2-(2-ethylsulfanylethylsulfanyl)-N-[2-(2-ethylsulfanylethylsulfanyl)ethyl]ethanamine

Molecular Formula

C30H50BF2N3S4

Molecular Weight

629.8 g/mol

InChI

InChI=1S/C30H50BF2N3S4/c1-9-26-22(5)29-28(21-34(13-15-39-19-17-37-11-3)14-16-40-20-18-38-12-4)30-23(6)27(10-2)25(8)36(30)31(32,33)35(29)24(26)7/h9-21H2,1-8H3

InChI Key

YPWFLOFNPLJPBT-UHFFFAOYSA-N

Canonical SMILES

[B-]1(N2C(=C(C(=C2C(=C3[N+]1=C(C(=C3C)CC)C)CN(CCSCCSCC)CCSCCSCC)C)CC)C)(F)F

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